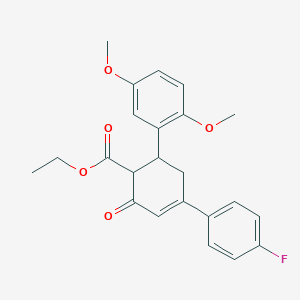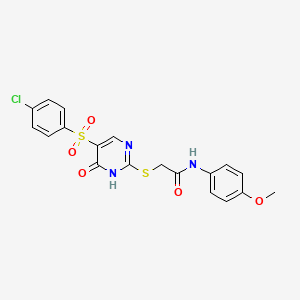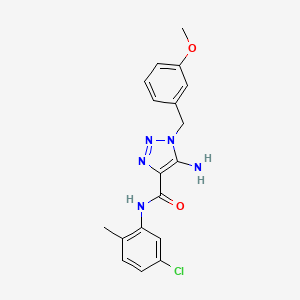![molecular formula C22H17F3N2O B11427576 2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11427576.png)
2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one is a complex organic compound featuring a benzyl group, a trifluoromethyl-substituted phenyl group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions
Formation of Isoindolinone Core: The isoindolinone core can be synthesized via a cyclization reaction involving an ortho-substituted benzamide and a suitable electrophile.
Introduction of Benzyl Group: The benzyl group is often introduced through a nucleophilic substitution reaction using benzyl halides.
Attachment of Trifluoromethyl-Substituted Phenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted phenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the isoindolinone core, potentially converting it to a more saturated isoindoline structure.
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindoline: A reduced form of the compound with a saturated isoindoline core.
2-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1H-isoindol-1-one: A structural isomer with different positioning of the benzyl and phenyl groups.
3-{[3-(Trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one: Lacks the benzyl group, offering different reactivity and biological activity.
Uniqueness
The presence of both the benzyl and trifluoromethyl-substituted phenyl groups in 2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one provides a unique combination of electronic and steric properties. This makes it particularly versatile for various applications in synthetic chemistry and drug development.
Properties
Molecular Formula |
C22H17F3N2O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-benzyl-3-[3-(trifluoromethyl)anilino]-3H-isoindol-1-one |
InChI |
InChI=1S/C22H17F3N2O/c23-22(24,25)16-9-6-10-17(13-16)26-20-18-11-4-5-12-19(18)21(28)27(20)14-15-7-2-1-3-8-15/h1-13,20,26H,14H2 |
InChI Key |
HTAFVKHTYCBPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(propan-2-yl)benzamide](/img/structure/B11427493.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11427499.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11427502.png)

![8-(4-ethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427508.png)
![2-(butylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11427523.png)
![methyl (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11427526.png)
![3-Fluoro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11427534.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11427558.png)
![N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11427563.png)

![1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11427568.png)
